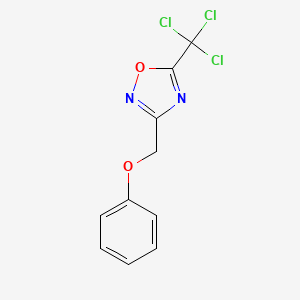
6-氯-5-甲氧基-3-甲基-1H-吲哚-2-羧酸
描述
6-Chloro-5-methoxy-3-methyl-1H-indole-2-carboxylic acid is an organic compound . Indoles, including this compound, are significant heterocyclic systems in natural products and drugs . They play a main role in cell biology and have attracted increasing attention in recent years due to their application as biologically active compounds for the treatment of various disorders in the human body .
Synthesis Analysis
The synthesis of indole derivatives, such as 6-Chloro-5-methoxy-3-methyl-1H-indole-2-carboxylic acid, has been a topic of interest among researchers . Various methods of synthesis have been investigated due to the importance of this significant ring system .Molecular Structure Analysis
Indole is known as benzopyrrole which contains a benzenoid nucleus and has 10 π-electrons (two from a lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature . Similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .Chemical Reactions Analysis
Indole derivatives possess various biological activities, which has created interest among researchers to synthesize a variety of indole derivatives . The application of indole derivatives as biologically active compounds has attracted increasing attention in recent years .Physical And Chemical Properties Analysis
6-Chloro-5-methoxy-3-methyl-1H-indole-2-carboxylic acid is a white solid that is stable at room temperature . It is soluble in water and has a slightly acidic nature . The compound is stable in air, but it may decompose under light exposure .科学研究应用
合成新化合物
6-氯-5-甲氧基-3-甲基-1H-吲哚-2-羧酸被用于合成各种新化合物。例如,它与取代的邻苯二胺(Wang et al., 2016)缩合制备吲哚-苯并咪唑衍生物。同样,它在潜在胰岛素受体激活剂的合成中起着重要作用,如在制备3-芳基-5-(1H-吲哚-3-甲酰基)-4-甲氧基-2-呋喃酸(Chou et al., 2006)中所示。
表征和分子对接研究
还对5-氯-1-(1H-吲哚-2-基)-3-甲基-4,5-二氢-1H-吡唑-4-羧酸的表征和分子对接研究进行了研究,其中1H-吲哚-2-羧酸被用作核心化合物(Reddy et al., 2022)。这些研究对于预测与靶蛋白如EGFR的结合相互作用至关重要。
光谱和计算研究
该化合物在光谱和计算研究中也起着关键作用。例如,从5-甲氧基吲哚-2-羧酸衍生的甲基5-甲氧基-1H-吲哚-2-羧酸酯(MMIC)已经通过各种光谱技术进行了表征,以探索其电子性质和反应性(Almutairi et al., 2017)。
结构研究
结构研究是另一个关键应用。已经研究了与6-氯-5-甲氧基-3-甲基-1H-吲哚-2-羧酸密切相关的5-甲氧基吲哚-3-乙酸的晶体和分子结构,揭示了分子构象和相互作用的见解(Sakaki et al., 1975)。
与金属离子的相互作用
已经进行了类似吲哚衍生物与Zn(II)、Cd(II)和Pt(II)等金属离子相互作用的研究,突出了与抗炎药物形成络合物的潜力(Dendrinou-Samara et al., 1998)。
作用机制
Target of Action
It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets, causing various biological changes .
Biochemical Pathways
Indole derivatives are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Indole derivatives are known to have diverse biological activities and therapeutic possibilities .
Action Environment
It is known that dietary intake can influence gut microbiota and related indole metabolism .
未来方向
生化分析
Biochemical Properties
6-Chloro-5-methoxy-3-methyl-1H-indole-2-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including 6-Chloro-5-methoxy-3-methyl-1H-indole-2-carboxylic acid, have been shown to inhibit certain enzymes involved in metabolic pathways, thereby modulating cellular processes . The compound’s interactions with proteins and other biomolecules can lead to changes in their conformation and activity, affecting various biochemical reactions.
Cellular Effects
6-Chloro-5-methoxy-3-methyl-1H-indole-2-carboxylic acid exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to affect the expression of genes involved in inflammation and immune response, thereby altering cellular responses to external stimuli . Additionally, 6-Chloro-5-methoxy-3-methyl-1H-indole-2-carboxylic acid can impact cellular metabolism by inhibiting or activating key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
The molecular mechanism of action of 6-Chloro-5-methoxy-3-methyl-1H-indole-2-carboxylic acid involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, altering their activity and function. For instance, indole derivatives have been shown to inhibit enzyme activity by binding to the active site, preventing substrate binding and catalysis . Additionally, 6-Chloro-5-methoxy-3-methyl-1H-indole-2-carboxylic acid can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Chloro-5-methoxy-3-methyl-1H-indole-2-carboxylic acid can change over time due to factors such as stability and degradation. The compound’s stability can influence its long-term effects on cellular function, with degradation products potentially having different biological activities . In vitro and in vivo studies have shown that the temporal effects of indole derivatives can vary, with some compounds exhibiting sustained activity over time, while others may degrade rapidly, leading to a loss of activity.
Dosage Effects in Animal Models
The effects of 6-Chloro-5-methoxy-3-methyl-1H-indole-2-carboxylic acid can vary with different dosages in animal models. Studies have shown that indole derivatives can exhibit threshold effects, where low doses may have minimal impact, while higher doses can lead to significant biological effects . Additionally, high doses of 6-Chloro-5-methoxy-3-methyl-1H-indole-2-carboxylic acid may result in toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
6-Chloro-5-methoxy-3-methyl-1H-indole-2-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity and function. The compound can affect metabolic flux and metabolite levels by inhibiting or activating key enzymes in these pathways . For example, indole derivatives have been shown to influence the metabolism of amino acids and other essential biomolecules, leading to changes in cellular metabolism and function.
Transport and Distribution
The transport and distribution of 6-Chloro-5-methoxy-3-methyl-1H-indole-2-carboxylic acid within cells and tissues are critical for its biological activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . These interactions can influence the compound’s accumulation and distribution, affecting its overall biological activity.
Subcellular Localization
The subcellular localization of 6-Chloro-5-methoxy-3-methyl-1H-indole-2-carboxylic acid can impact its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with other biomolecules and its overall biological effects.
属性
IUPAC Name |
6-chloro-5-methoxy-3-methyl-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO3/c1-5-6-3-9(16-2)7(12)4-8(6)13-10(5)11(14)15/h3-4,13H,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZJUHTYESGBOJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=CC(=C(C=C12)OC)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


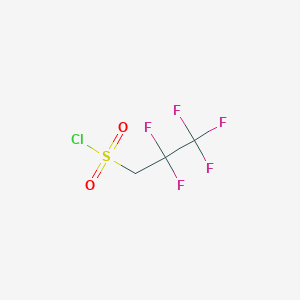
![2-(3-Fluorophenyl)-1-[2-(piperidin-4-yl)pyrrolidin-1-yl]ethan-1-one hydrochloride](/img/structure/B1470846.png)
![(4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-4-ylmethyl)amine](/img/structure/B1470848.png)
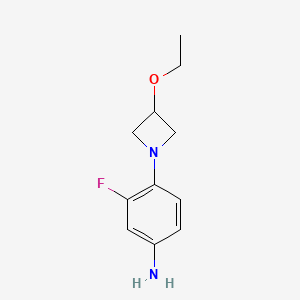
![{2-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}amine](/img/structure/B1470850.png)
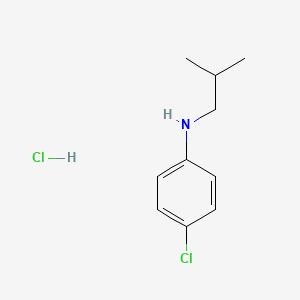


![2-Methyl-6-(propan-2-yl)imidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde](/img/structure/B1470857.png)
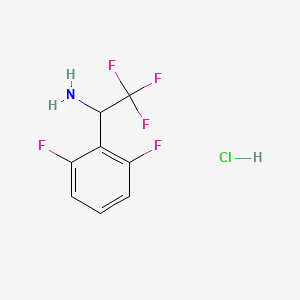

![5-hydrazino-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1470864.png)
![2-[(2-Methoxyphenyl)methoxy]ethan-1-amine hydrochloride](/img/structure/B1470865.png)
